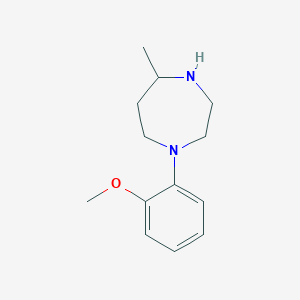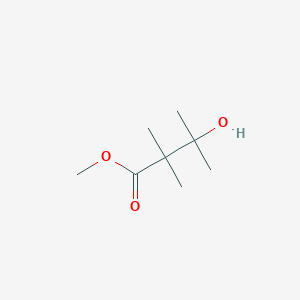![molecular formula C13H19N3O4S B15272465 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine is a compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways involving piperidine-containing compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can interact with various molecular targets, influencing biological pathways and exerting its effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives, such as:
2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol: This compound has a similar structure but with an additional hydroxyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N3O4S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-5-4-8-15(9-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,10-11H,4-5,8-9,14H2,1H3 |
InChI-Schlüssel |
KLLSAOGXTAFANH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


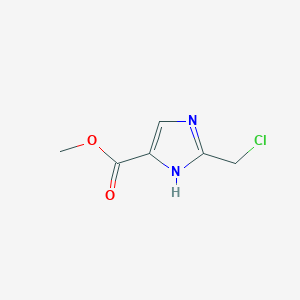
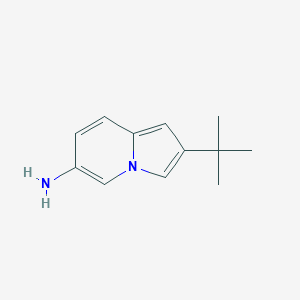



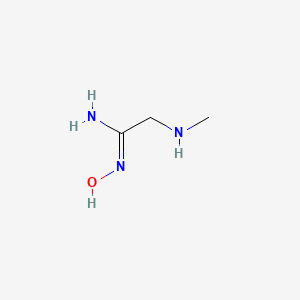
amine](/img/structure/B15272421.png)

